molecular formula C11H8N2O B1349830 pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 6025-68-9

pyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No. B1349830
CAS RN: 6025-68-9
M. Wt: 184.19 g/mol
InChI Key: LINHQLFBBDHSEJ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that has been studied for its potential applications in the field of medicine . It has been found to exhibit great Bruton’s tyrosine kinase (BTK) inhibition potency, which makes it a promising candidate for the treatment of B cell malignancies and autoimmune disorders .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One approach involves the visible light-mediated synthesis from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . Another method involves treating 2-(1H-pyrrol-1-yl)anilines with imidazo[1,2-a]pyridine-3-carbaldehyde or isatin, using amidosulfonic acid (NH3SO3) as a solid catalyst in water at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused pyrrole and quinoxaline ring system . The presence of nitrogen in the scaffold results in intramolecular electron delocalization .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by ring opening and cyclization processes . The proposed pathway leading to the formation of this compound involves an opening of the imidazole ring from the cycloaddition product, followed by a nucleophilic attack of the aminic nitrogen to a proximal carbonyl group and the elimination of a leaving group .

Scientific Research Applications

Chemical Synthesis and Modification

Pyrrolo[1,2-a]quinoxalines are significant in pharmaceutical research and organic synthesis. A method for selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines has been developed, allowing for diversification of these compounds. This method is compatible with various functional groups and heterocycles, demonstrating its versatility in chemical synthesis (Le et al., 2021).

Synthesis of Biologically Active Derivatives

Biologically active 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones, closely related to pyrrolo[1,2-a]quinoxalin-4(5H)-one, have been synthesized efficiently using a palladium-catalyzed sequential cross-coupling reaction and cyclization process. This highlights the compound's potential in the creation of biologically active molecules (Wang et al., 2013).

Antiproliferative Properties

4,5-Dihydropyrrolo[1,2-a]quinoxalines have shown multifaceted biological properties, including anticancer properties targeting the G protein-coupled estrogen receptor 1 (GPER). New derivatives of these compounds have been synthesized and demonstrated promising antiproliferative activity in GPER-expressing breast cancer cells (Carullo et al., 2021).

Environmentally Friendly Synthesis

An environmentally benign protocol for synthesizing pyrrolo[1,2-a]quinoxalines has been developed, which is practical and features mild reaction conditions. This approach aligns with the increasing emphasis on sustainable and eco-friendly chemical processes (Wang et al., 2016).

Antileishmanial Agents

Pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for in vitro antiparasitic activity against Leishmania strains. The structure-activity relationships of these compounds emphasize the role of the 4-substituted alkenyl side chain in modulating antileishmanial activity (Guillon et al., 2007).

Application in Antihypertensive Agents

Tetrahydropyrrolo[1,2-a]quinoxalines have been synthesized and tested for their ability to relax K+-depolarized aortic smooth muscle and antihypertensive activity. This research provides insights into the potential therapeutic applications of these compounds in vascular health (Abou-Gharbia et al., 1984).

Antimycobacterial Activity

New pyrrolo[1,2-a]quinoxaline derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Guillon et al., 2004).

Mechanism of Action

Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been found to exhibit great BTK inhibition potency . BTK is a promising target in the treatment of B cell malignancies and autoimmune disorders. The development of selective non-covalent BTK inhibitors is an important strategy to overcome the side effects and drug resistance induced by covalent BTK inhibitors .

properties

IUPAC Name

5H-pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-7H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINHQLFBBDHSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=CC=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372402
Record name pyrrolo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6025-68-9
Record name pyrrolo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
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Synthesis routes and methods

Procedure details

15 g (0.095 mol) of 2-(1-pyrrolyl)aniline is brought to reflux for 1 h 30 min, in 200 cm3 of toluene, in the presence of 50 cm3 of a 20% solution of phosgene in toluene. After cooling, the precipitate formed is filtered off, washed with ethyl ether, dried and recrystallized from acetonitrile (white powder sublimed at 270° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

A1: Several synthetic approaches have been developed, including:

  • Visible-light-mediated ring opening and cyclization: This method uses aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid under visible light irradiation. []
  • Palladium-catalyzed oxidative carbonylation: This approach involves the direct C-H bond carbonylation of the C2 position of indole or pyrrole derivatives using palladium catalysts and carbon monoxide. []
  • Diastereoselective [3 + 2] Cycloaddition: This strategy utilizes ytterbium triflate as a catalyst to facilitate the reaction between quinoxalinones and donor-acceptor cyclopropanes. []
  • Cycloaddition of Benzimidazolium Ylides with Alkynes: This method involves the reaction of benzimidazolium ylides with activated alkynes, leading to the formation of pyrrolo[1,2-a]quinoxalin-4(5H)-ones through a multistep mechanism. []
  • Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: This approach utilizes phenyl isocyanate as a carbonyl source for both N-H and C-H carbonylation reactions, allowing for the synthesis of various N-heterocycles, including this compound derivatives. []
  • Denitrocyclization: This reaction involves the cyclization of N-alkyl(or aryl)-1-(2-nitrophenyl)-1H-pyrrole-2-carboxamides to form the desired this compound scaffold. [, ]

Q2: Have any specific biological activities been reported for this compound derivatives?

A2: Yes, research has shown promising results, particularly in the field of antiviral and anticancer drug discovery.

  • Anti-HCV Activity: Certain this compound derivatives have shown potent inhibitory activity against the hepatitis C virus (HCV) in vitro. These compounds were identified through screening and subsequent structure-activity relationship studies, highlighting their potential as antiviral agents. []
  • Bruton's Tyrosine Kinase (BTK) Inhibition: this compound derivatives have emerged as a novel class of non-covalent BTK inhibitors. BTK plays a crucial role in B cell receptor signaling, making it a promising target for treating various autoimmune diseases and B cell malignancies. []

Q3: Has the structure-activity relationship (SAR) of this compound derivatives been investigated?

A: While specific SAR data might be proprietary to research groups, the provided abstracts suggest that modifications to the core this compound structure can significantly impact biological activity. For instance, introducing various substituents at different positions on the quinoxalinone ring system or modifying the substituents on the pyrrole ring can influence the potency and selectivity against specific targets like HCV or BTK. [, ]

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